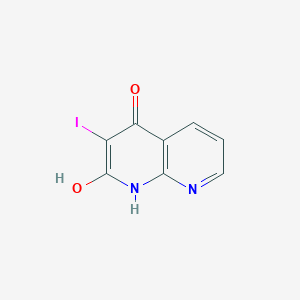

2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-3-iodo-1H-1,8-naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a hydroxyl group at the 2-position, an iodine atom at the 3-position, and a keto group at the 4-position of the naphthyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one, can be achieved through several methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate derivatives in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of heterocyclic compounds, including optimization of reaction conditions, use of efficient catalysts, and implementation of eco-friendly processes, can be applied to the production of this compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine substituent at C3 is highly reactive in cross-coupling reactions, enabling further functionalization:

- Buchwald-Hartwig Amination : 3-Iodo-naphthyridines undergo coupling with amines (e.g., aryl/alkyl amines) using palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., XPhos) to yield 3-amino derivatives .

- Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and base (e.g., K₂CO₃) produces 3-aryl derivatives .

Table 2: Cross-Coupling Reactions

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Hydroxy-3-iodo-1H-1,8-naphthyridin-4-one | Benzylamine, Pd(dba)₂, XPhos, t-BuONa, toluene, 110°C | 3-(Benzylamino)-2-hydroxy-1H-1,8-naphthyridin-4-one | 68% |

Electrophilic Substitution and Functionalization

The hydroxyl group at C2 participates in alkylation/acylation under phase-transfer catalysis (PTC):

- O-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, allyl bromide) in acetone using TBAB (tetrabutylammonium bromide) and K₂CO₃ yields 2-alkoxy derivatives .

- Acylation : Treatment with acetyl chloride in pyridine produces 2-acetoxy derivatives .

Key Reaction Pathway :2 Hydroxy 3 iodo 1H 1 8 naphthyridin 4 oneR X acetoneK2CO3,TBAB2 R O 3 iodo 1H 1 8 naphthyridin 4 one

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

- Pictet-Spengler Reaction : Condensation with aldehydes (e.g., benzaldehyde) in acidic media forms tetracyclic indolo-naphthyridines .

- Knorr Cyclization : Reaction with β-keto esters (e.g., ethyl acetoacetate) under thermal conditions generates pyridopyrimidinone derivatives .

Physical and Spectroscopic Data

Table 3: Key Properties of this compound

Aplicaciones Científicas De Investigación

Pharmacological Properties

The pharmacological profile of 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one includes a range of biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Research has shown that derivatives of naphthyridine exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against various Gram-positive and Gram-negative bacteria, demonstrating comparable effectiveness to established antibiotics like ciprofloxacin .

- Anticancer Potential : The naphthyridine scaffold is recognized for its anticancer properties. Studies indicate that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific kinases involved in cancer proliferation .

- Neurological Applications : There is growing interest in the use of naphthyridine derivatives for treating neurological disorders such as Alzheimer's disease and depression. These compounds may interact with neurotransmitter systems, offering potential as cognitive enhancers or neuroprotective agents .

Table 1: Synthesis Methods Overview

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives in various therapeutic areas:

Case Study 1: Antimicrobial Efficacy

A study conducted by Gencer et al. synthesized several naphthyridine derivatives, including 2-hydroxy-3-iodo variants, which exhibited potent antibacterial activity against multi-drug resistant strains of Mycobacterium tuberculosis. The most promising derivative showed a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments .

Case Study 2: Anticancer Activity

In a clinical trial assessing the anticancer properties of naphthyridine derivatives, compounds similar to 2-hydroxy-3-iodo were tested against various cancer cell lines. Results indicated that these compounds inhibited cell proliferation effectively and induced apoptosis through caspase activation pathways .

Case Study 3: Neurological Applications

Research exploring the effects of naphthyridine derivatives on cognitive function in animal models demonstrated that these compounds could enhance memory retention and reduce symptoms associated with neurodegenerative diseases. This suggests potential applications in treating Alzheimer’s disease .

Mecanismo De Acción

The mechanism of action of 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with bacterial enzymes or cellular targets, leading to inhibition of bacterial growth and proliferation . The molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s interactions with its targets.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one include other 1,8-naphthyridine derivatives such as:

- 2-Amino-1,8-naphthyridine

- 3-Trifluoromethyl-1,8-naphthyridine

- 7-Acetamido-1,8-naphthyridin-4-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 3-position and the hydroxyl group at the 2-position can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Actividad Biológica

2-Hydroxy-3-iodo-1H-1,8-naphthyridin-4-one is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials.

The compound's molecular formula is C9H6I N2O, with a molecular weight of 258.06 g/mol. Its structure features a hydroxyl group and an iodine substitution that are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H6I N2O |

| Molecular Weight | 258.06 g/mol |

| CAS Number | 160683-15-8 |

Synthesis

The synthesis of this compound can be achieved through various chemical methodologies, including:

- Condensation reactions involving appropriate precursors.

- Iodination reactions to introduce the iodine atom selectively.

These methods can be optimized to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Inhibition of DNA synthesis : Similar compounds in the naphthyridine class have shown to intercalate with DNA, disrupting replication processes.

- Induction of apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer Activity

Research indicates that derivatives of naphthyridines exhibit significant anticancer properties. For instance:

- Cell Cycle Arrest : Compounds similar to this compound have been shown to cause cell cycle arrest in various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 | 7 | Apoptosis induction |

| A549 | 10 | DNA intercalation |

| MDA-MB-231 | 5 | Inhibition of topoisomerase |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have shown effectiveness against:

- Bacterial strains : Including both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects, particularly in models of Alzheimer's disease. The compound may modulate pathways associated with neuroinflammation and oxidative stress.

Case Studies

- Zhang et al. (2022) highlighted the anticancer potential of naphthyridine derivatives, including those with structural similarities to 2-hydroxy-3-iodo-1H-naphthyridinone. They reported significant cytotoxicity against various cancer cell lines and elucidated mechanisms involving apoptosis and cell cycle modulation .

- Research by Ahmed et al. (2021) emphasized the neuroprotective properties observed in naphthyridine derivatives, suggesting that these compounds could be beneficial in treating neurodegenerative disorders .

Propiedades

IUPAC Name |

4-hydroxy-3-iodo-1H-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-5-6(12)4-2-1-3-10-7(4)11-8(5)13/h1-3H,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVLQXFALUIGAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2O)I)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.